molecular formula C6H4BrClFN B12437466 3-(Bromomethyl)-2-chloro-5-fluoropyridine

3-(Bromomethyl)-2-chloro-5-fluoropyridine

Cat. No.: B12437466
M. Wt: 224.46 g/mol
InChI Key: KQYJRGWGMAEMJL-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-chloro-5-fluoropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromomethyl, chloro, and fluoro groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-chloro-5-fluoropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination of a suitable pyridine precursor, followed by chlorination and fluorination under controlled conditions. For example, a pyridine derivative can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride, while the fluorination can be carried out using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-chloro-5-fluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.

    Electrophilic Aromatic Substitution: The chloro and fluoro substituents can direct electrophilic substitution reactions to specific positions on the pyridine ring.

    Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation in the presence of Lewis acids.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and hydrogenated pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Bromomethyl)-2-chloro-5-fluoropyridine has a wide range of applications in scientific research:

    Biology: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of antimicrobial and anticancer agents.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anti-inflammatory drugs.

    Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-chloro-5-fluoropyridine involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects. The chloro and fluoro substituents can enhance the compound’s lipophilicity and membrane permeability, facilitating its uptake by cells and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)-2-chloropyridine
  • 3-(Bromomethyl)-5-fluoropyridine
  • 2-Chloro-5-fluoropyridine

Uniqueness

3-(Bromomethyl)-2-chloro-5-fluoropyridine is unique due to the presence of all three substituents (bromomethyl, chloro, and fluoro) on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making the compound highly reactive and versatile in various chemical transformations. The presence of the fluoro group, in particular, can significantly influence the compound’s reactivity and biological activity compared to its non-fluorinated analogs.

Properties

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

IUPAC Name

3-(bromomethyl)-2-chloro-5-fluoropyridine

InChI

InChI=1S/C6H4BrClFN/c7-2-4-1-5(9)3-10-6(4)8/h1,3H,2H2

InChI Key

KQYJRGWGMAEMJL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CBr)Cl)F

Origin of Product

United States

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